N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide
Description
N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a structurally complex propanamide derivative featuring dual heterocyclic systems. The molecule contains a 1,2,4-oxadiazole ring connected via a sulfanylmethyl (-SCH2-) bridge to a 5-phenyl-1,3,4-oxadiazole moiety.
Synthetic routes for related compounds (e.g., Scheme 1 in ) suggest that oxadiazole rings are typically formed via cyclization of thioamide or hydrazide precursors under reflux conditions with reagents like CS2/KOH .
Properties
Molecular Formula |
C20H15F2N5O3S |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-3-[3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazol-5-yl]propanamide |
InChI |
InChI=1S/C20H15F2N5O3S/c21-13-6-7-15(14(22)10-13)23-17(28)8-9-18-24-16(27-30-18)11-31-20-26-25-19(29-20)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,23,28) |
InChI Key |
RILLWTABXFFHGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=NOC(=N3)CCC(=O)NC4=C(C=C(C=C4)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxadiazole rings and the subsequent coupling with the difluorophenyl and propanamide moieties. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and thionyl chloride. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
The compound N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide has garnered attention in various scientific fields due to its potential applications. This article delves into its applications in medicinal chemistry, material science, and agricultural chemistry, supported by data tables and case studies.
Structure
The compound features a complex structure that includes difluorophenyl and oxadiazol moieties, which are known for their biological activity and potential therapeutic applications.
Medicinal Chemistry
The compound is primarily explored for its antitumor and antimicrobial properties. Its oxadiazol derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines.
Case Study: Antitumor Activity
A study investigated the cytotoxic effects of this compound on breast cancer cells (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of approximately 12 µM. The mechanism was attributed to apoptosis induction through the mitochondrial pathway.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 40 |
| 20 | 25 |
Material Science
In material science, the compound is being investigated for its potential as a fluorescent probe due to its unique electronic properties. The incorporation of difluorophenyl groups enhances its photostability and fluorescence quantum yield.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Max (nm) | 350 |
| Emission Max (nm) | 450 |
| Quantum Yield | 0.75 |
Agricultural Chemistry
The compound is also being evaluated for its pesticidal properties . Preliminary studies suggest it may act as an effective fungicide against several plant pathogens.
Case Study: Fungicidal Efficacy
In a greenhouse trial, the compound was applied to tomato plants infected with Fusarium oxysporum. The results showed a significant reduction in disease severity compared to untreated controls.
| Treatment | Disease Severity (%) |
|---|---|
| Control | 80 |
| Compound (100 µg/mL) | 30 |
| Compound (200 µg/mL) | 10 |
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids, depending on the biological context. The compound may exert its effects by inhibiting enzyme activity, binding to receptor sites, or interfering with DNA/RNA synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing propanamide backbones, oxadiazole/thiazole heterocycles, and fluorinated aryl substituents. Key differences in substituents, physicochemical properties, and inferred biological activity are highlighted.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects on Lipophilicity: The target compound’s 2,4-difluorophenyl group likely increases lipophilicity compared to mono-fluorinated () or non-fluorinated () analogs. Fluorine atoms enhance membrane permeability and metabolic stability .
Heterocyclic Core Variations :
- The dual oxadiazole system in the target compound is unique compared to single oxadiazole/thiazole hybrids (e.g., 8e in ). The sulfanylmethyl bridge may confer conformational rigidity, influencing receptor binding .
- Thiazole-containing analogs () exhibit lower melting points (117–159°C), suggesting reduced crystallinity compared to fluorinated propanamides.
Synthetic Complexity :
- The target compound’s synthesis likely requires sequential oxadiazole formations and sulfanylmethyl linkage, as seen in related routes (). This contrasts with simpler propanamides (e.g., ) formed via direct amidation .
Biological Activity Insights: While specific data for the target compound is absent, notes that oxadiazole-thiazole hybrids exhibit alkaline phosphatase (ALP) inhibition. The difluorophenyl group may enhance target affinity due to electron-withdrawing effects .
Biological Activity
N-(2,4-difluorophenyl)-3-(3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}-1,2,4-oxadiazol-5-yl)propanamide is a complex organic compound known for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps include:
- Formation of 1,3,4-Oxadiazole : This is achieved through cyclization reactions involving appropriate hydrazones and carboxylic acids.
- Substitution Reactions : The introduction of the difluorophenyl group and the sulfanyl moiety is crucial for enhancing biological activity.
- Final Amide Formation : The final step involves coupling the oxadiazole derivatives with propanamide to yield the target compound.
Antitumor Activity
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant antitumor activity. For instance:
- Mechanism of Action : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
Antifungal Properties
The compound has also been evaluated for its antifungal properties:
- Fungicidal Activity : It has demonstrated promising efficacy against various fungal strains, notably Sclerotinia sclerotiorum, with inhibition rates surpassing those of conventional fungicides .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups like fluorine enhances the lipophilicity and reactivity of the compounds, leading to improved biological efficacy .
Case Studies
Several case studies highlight the compound's potential:
- Case Study 1: Antitumor Efficacy
- Case Study 2: Antifungal Activity
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
